(s)-2-Phenylpropanal
Overview
Description
(S)-2-Phenylpropanal is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a phenyl group attached to a propanal structure. It is commonly used in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Phenylpropanal can be synthesized through several methods. One common approach involves the reduction of (S)-2-Phenylpropanol using mild oxidizing agents. Another method includes the asymmetric hydrogenation of cinnamaldehyde, which yields this compound with high enantiomeric purity.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These methods typically involve the use of chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-2-Phenylpropanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield (S)-2-Phenylpropanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under controlled temperatures.
Major Products Formed:
Oxidation: (S)-2-Phenylpropanoic acid.
Reduction: (S)-2-Phenylpropanol.
Substitution: Various substituted phenylpropanal derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Phenylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: this compound is utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: It is employed in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-2-Phenylpropanal involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to neurotransmitters, influencing various signaling pathways. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
®-2-Phenylpropanal: The enantiomer of (S)-2-Phenylpropanal, which has different biological activities.
Cinnamaldehyde: A structurally similar compound with a double bond in the side chain.
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an aromatic ring and an aldehyde group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(2S)-2-phenylpropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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